molecular formula C15H32NO5P B14351136 N-Dodecyl-N-(phosphonomethyl)glycine CAS No. 92836-91-4

N-Dodecyl-N-(phosphonomethyl)glycine

Cat. No.: B14351136
CAS No.: 92836-91-4
M. Wt: 337.39 g/mol
InChI Key: WHTCRWATBZFQGG-UHFFFAOYSA-N
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Description

N-Dodecyl-N-(phosphonomethyl)glycine: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group and a phosphonomethyl group. This compound is structurally related to glyphosate, a widely used herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-N-(phosphonomethyl)glycine typically involves the reaction of dodecylamine with glycine in the presence of a phosphonomethylating agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or organic solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.

    Purification Steps: Including crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-Dodecyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.

    Reduction: Reducing agents can convert it to its reduced forms.

    Substitution: It can participate in substitution reactions where the dodecyl or phosphonomethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Oxides of the phosphonomethyl group.

    Reduction Products: Reduced forms of the dodecyl group.

    Substitution Products: Compounds with substituted dodecyl or phosphonomethyl groups.

Scientific Research Applications

N-Dodecyl-N-(phosphonomethyl)glycine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.

    Industry: Utilized in the formulation of herbicides and surfactants.

Mechanism of Action

The mechanism of action of N-Dodecyl-N-(phosphonomethyl)glycine involves:

    Enzyme Inhibition: It inhibits specific enzymes involved in amino acid synthesis, similar to glyphosate.

    Molecular Targets: Targets include enzymes like 5-enolpyruvylshikimate-3-phosphate synthase.

    Pathways Involved: Disruption of the shikimate pathway, leading to the inhibition of aromatic amino acid synthesis.

Comparison with Similar Compounds

    Glyphosate: N-(phosphonomethyl)glycine, widely used as a herbicide.

    Aminomethylphosphonic Acid: A degradation product of glyphosate.

    N,N-Bis(phosphonomethyl)glycine: Another derivative with similar properties.

Uniqueness: N-Dodecyl-N-(phosphonomethyl)glycine is unique due to its dodecyl group, which imparts distinct hydrophobic properties, making it useful in surfactant formulations and enhancing its interaction with biological membranes.

Properties

CAS No.

92836-91-4

Molecular Formula

C15H32NO5P

Molecular Weight

337.39 g/mol

IUPAC Name

2-[dodecyl(phosphonomethyl)amino]acetic acid

InChI

InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13-15(17)18)14-22(19,20)21/h2-14H2,1H3,(H,17,18)(H2,19,20,21)

InChI Key

WHTCRWATBZFQGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CC(=O)O)CP(=O)(O)O

Origin of Product

United States

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